molecular formula C14H10ClF2N3O2S B2435733 7-[Chloro(difluoro)methyl]-5-methyl-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidine CAS No. 866049-88-9

7-[Chloro(difluoro)methyl]-5-methyl-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidine

Cat. No.: B2435733
CAS No.: 866049-88-9
M. Wt: 357.76
InChI Key: AXDCHOKTNFCXFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[Chloro(difluoro)methyl]-5-methyl-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazolo[1,5-A]pyrimidine core, which is known for its diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[Chloro(difluoro)methyl]-5-methyl-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[Chloro(difluoro)methyl]-5-methyl-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

7-[Chloro(difluoro)methyl]-5-methyl-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[Chloro(difluoro)methyl]-5-methyl-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[Chloro(difluoro)methyl]-5-methyl-3-(phenylsulfonyl)pyrazolo[1,5-A]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(benzenesulfonyl)-7-[chloro(difluoro)methyl]-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2N3O2S/c1-9-7-12(14(15,16)17)20-13(19-9)11(8-18-20)23(21,22)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDCHOKTNFCXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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